molecular formula C30H24BrClN2O5 B12037472 [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

Cat. No.: B12037472
M. Wt: 607.9 g/mol
InChI Key: GKFMVDVQCJGOQM-DPNNOFEESA-N
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Description

[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a complex organic compound with a molecular formula of C29H23BrClN3O6S. This compound is notable for its intricate structure, which includes bromine, chlorine, and ethoxy functional groups. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the hydrazone: This involves the reaction of 4-chlorophenylmethoxybenzoyl hydrazine with 4-bromo-2-formylphenyl 4-ethoxybenzoate under acidic conditions.

    Condensation reaction: The hydrazone formed is then subjected to a condensation reaction to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis would generally follow similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups.

    Reduction: Reduction reactions can occur at the hydrazone linkage.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often used.

Major Products

    Oxidation: Oxidized derivatives of the ethoxy and methoxy groups.

    Reduction: Reduced forms of the hydrazone linkage.

    Substitution: Products where the bromine or chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

Biology

In biological research, it is used to study the interactions of hydrazone compounds with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

While not commonly used in medicine, its derivatives are studied for potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In industrial research, it is used to develop new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with molecular targets through its hydrazone linkage. This linkage can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function. The bromine and chlorine atoms also contribute to its reactivity by participating in electrophilic and nucleophilic interactions.

Comparison with Similar Compounds

Similar Compounds

  • [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)sulfonyl]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
  • [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)amino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

Uniqueness

What sets [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the ethoxy group, allows for a diverse range of chemical reactions and interactions.

Properties

Molecular Formula

C30H24BrClN2O5

Molecular Weight

607.9 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C30H24BrClN2O5/c1-2-37-25-14-9-21(10-15-25)30(36)39-27-16-11-23(31)17-22(27)18-33-34-29(35)26-5-3-4-6-28(26)38-19-20-7-12-24(32)13-8-20/h3-18H,2,19H2,1H3,(H,34,35)/b33-18+

InChI Key

GKFMVDVQCJGOQM-DPNNOFEESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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